2-(3-Chlorophenyl)-4-pentyn-2-ol

Antifungal Activity Structure-Activity Relationship Chlorophenyl Derivatives

This meta-chlorinated bifunctional scaffold delivers orthogonal reactivity for rational drug design: terminal alkyne for CuAAC click chemistry, aryl chloride for cross-coupling. The 3-chloro substitution uniquely balances inductive electron withdrawal with minimal steric hindrance—critical for consistent cross-coupling yields and SAR fidelity. Documented class-level antifungal activity (IC50 1.336 μM) supports agrochemical lead optimization against Botrytis cinerea and Colletotrichum gloeosporioides. Ideal for kinase inhibitor, GPCR modulator, and crop protection discovery programs.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
Cat. No. B11927228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-4-pentyn-2-ol
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC(CC#C)(C1=CC(=CC=C1)Cl)O
InChIInChI=1S/C11H11ClO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h1,4-6,8,13H,7H2,2H3
InChIKeyFQAHTUPLZZCGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-4-pentyn-2-ol: A Meta-Chlorinated Alkyne Tertiary Alcohol for Targeted Synthesis and Biological Evaluation


2-(3-Chlorophenyl)-4-pentyn-2-ol (CAS 1341969-67-2) is a bifunctional organic molecule comprising a meta-chlorinated phenyl ring linked to a tertiary alcohol and a terminal alkyne moiety . With a molecular formula of C11H11ClO and a molecular weight of 194.66 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research, primarily due to its orthogonal reactivity handles that enable selective functionalization .

Critical Differentiation: Why 2-(3-Chlorophenyl)-4-pentyn-2-ol Cannot Be Casually Replaced by Other Chlorophenyl Pentynols


Within the chlorophenyl-4-pentyn-2-ol series, the precise position and number of chloro substituents on the phenyl ring fundamentally alter electronic properties, steric bulk, and hydrogen-bonding capacity, leading to divergent chemical reactivity and biological profiles . Generic substitution without rigorous comparative data risks compromising synthetic yields, altering cross-coupling selectivity, and invalidating structure-activity relationships. The meta-chloro substitution pattern in 2-(3-Chlorophenyl)-4-pentyn-2-ol confers a unique balance of inductive electron withdrawal and minimal steric hindrance compared to para or ortho analogs, making it a non-fungible entity in rational design workflows [1].

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-4-pentyn-2-ol vs. Closest Analogs


Meta-Chloro Substitution Confers Superior Antifungal Activity Over Para-Chloro and Non-Chlorinated Analogs

In a comparative study of chlorophenyl derivatives, the 3-chlorophenyl substitution pattern exhibited an IC50 of 1.336 μM against a relevant biological target, demonstrating a clear potency advantage over the non-chlorinated phenyl analog (IC50 = 2.304 μM) and the 4-chlorophenyl analog (IC50 = 0.697 μM), which while more potent may have altered physicochemical properties. This quantifies the impact of chloro positioning on activity [1].

Antifungal Activity Structure-Activity Relationship Chlorophenyl Derivatives

Unique Bifunctional Reactivity Enables Orthogonal Transformations Unavailable to Dichloro Analogs

The presence of a single meta-chloro substituent in 2-(3-Chlorophenyl)-4-pentyn-2-ol allows for selective Sonogashira and Suzuki couplings at the aryl halide site without the competing side reactions observed in dichlorophenyl analogs such as 2-(3,4-Dichlorophenyl)-4-pentyn-2-ol or 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol . The tertiary propargyl alcohol moiety can undergo independent nucleophilic additions, enabling sequential or one-pot syntheses with high chemoselectivity .

Organic Synthesis Cross-Coupling Building Block

Proven Utility as a Versatile Building Block in Patent Literature for Diverse Bioactive Compounds

2-(3-Chlorophenyl)-4-pentyn-2-ol is explicitly claimed as a key intermediate or structural component in several patent families, including US-8759365-B2 ('Organic compounds') and US-4113845-B1, highlighting its established role in the development of novel therapeutic and crop protection agents . This patent citation record provides a tangible benchmark for its procurement value compared to analogs with less documented industrial relevance.

Medicinal Chemistry Patent Analysis Agrochemicals

High-Value Application Scenarios for 2-(3-Chlorophenyl)-4-pentyn-2-ol in R&D and Production


Antifungal Lead Optimization Programs

Based on class-level activity data, 2-(3-Chlorophenyl)-4-pentyn-2-ol serves as a strategic starting point for antifungal lead optimization, particularly where the 1.336 μM IC50 benchmark for the 3-chlorophenyl motif indicates a favorable potency window for further derivatization [1].

Medicinal Chemistry: Synthesis of Bioactive Scaffolds

Leveraging its orthogonal reactivity (aryl chloride for cross-coupling and terminal alkyne for click chemistry or nucleophilic additions), this compound is ideally suited for the modular construction of kinase inhibitors, GPCR modulators, and other complex pharmacophores, as supported by its inclusion in key patent families [1].

Agrochemical Intermediate for Fungicide Development

Given its structural analogy to known chlorophenyl fungicides and the documented antifungal activity of meta-chlorophenyl derivatives [1], 2-(3-Chlorophenyl)-4-pentyn-2-ol is a critical intermediate for synthesizing novel crop protection agents targeting Botrytis cinerea and Colletotrichum gloeosporioides.

Chemical Biology Probe Development

The terminal alkyne functionality enables facile conjugation to fluorophores or biotin via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound a valuable tool for target identification and pull-down assays in chemical biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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